Tert-butyl N-(1-carbamoyl-3-hydroxypropan-2-YL)carbamate
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Overview
Description
Tert-butyl N-(1-carbamoyl-3-hydroxypropan-2-YL)carbamate is a chemical compound with the molecular formula C9H18N2O4. It is a derivative of carbamic acid and is known for its use in various chemical and biological applications. The compound is characterized by its tert-butyl group and the presence of both carbamoyl and hydroxypropan-2-yl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-(1-carbamoyl-3-hydroxypropan-2-YL)carbamate typically involves the reaction of tert-butyl carbamate with appropriate reagents to introduce the carbamoyl and hydroxypropan-2-yl groups. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution under controlled temperature conditions. The reaction mixture is then stirred and allowed to react at room temperature for an extended period to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is often purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(1-carbamoyl-3-hydroxypropan-2-YL)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or ureas depending on the nucleophile used.
Scientific Research Applications
Tert-butyl N-(1-carbamoyl-3-hydroxypropan-2-YL)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of Tert-butyl N-(1-carbamoyl-3-hydroxypropan-2-YL)carbamate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The presence of the carbamoyl and hydroxypropan-2-yl groups allows it to form hydrogen bonds and other interactions with target proteins, influencing their conformation and activity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler derivative with only the tert-butyl and carbamate groups.
Tert-butyl N-(2,3-dihydroxypropyl)carbamate: Similar structure but with two hydroxy groups on the propyl chain.
Tert-butyl (3-hydroxypropyl)carbamate: Contains a hydroxypropyl group but lacks the carbamoyl group.
Uniqueness
Tert-butyl N-(1-carbamoyl-3-hydroxypropan-2-YL)carbamate is unique due to the presence of both carbamoyl and hydroxypropan-2-yl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
tert-butyl N-(4-amino-1-hydroxy-4-oxobutan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(5-12)4-7(10)13/h6,12H,4-5H2,1-3H3,(H2,10,13)(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCKHNZSBNGBQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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